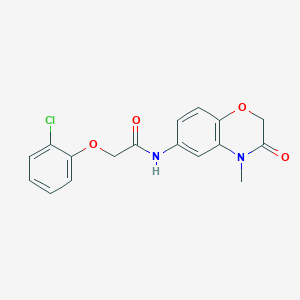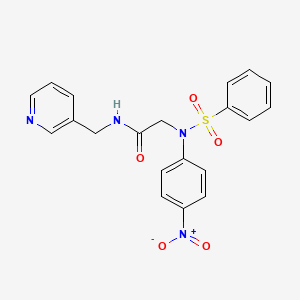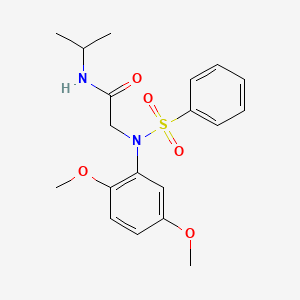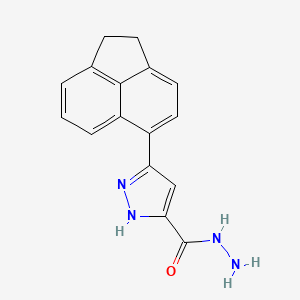![molecular formula C31H48O4 B5155016 bis(4-propylbicyclo[2.2.2]oct-1-yl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5155016.png)
bis(4-propylbicyclo[2.2.2]oct-1-yl) spiro[3.3]heptane-2,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-propylbicyclo[2.2.2]oct-1-yl) spiro[3.3]heptane-2,6-dicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPO-27 and has been extensively studied for its unique properties and mechanism of action.
Applications De Recherche Scientifique
BPO-27 has been studied extensively for its potential applications in various fields, including gas separation, catalysis, and drug delivery. In gas separation, BPO-27 has shown high selectivity for the separation of carbon dioxide from other gases, making it a promising material for carbon capture technologies. In catalysis, BPO-27 has been shown to exhibit high activity and selectivity in various reactions, including the conversion of biomass to value-added chemicals. In drug delivery, BPO-27 has been studied for its potential to deliver drugs to specific targets in the body, due to its unique structure and properties.
Mécanisme D'action
The mechanism of action of BPO-27 is not fully understood, but it is believed to involve the interaction of the spirocyclic core with the target molecule. This interaction may result in the stabilization of the target molecule, leading to its selective separation or conversion. The unique structure of BPO-27 also allows for the tuning of its properties, making it a versatile material for various applications.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of BPO-27, as it is primarily studied for its material properties. However, studies have shown that BPO-27 is non-toxic and biocompatible, making it a promising material for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BPO-27 in lab experiments is its high selectivity and activity, which can lead to efficient and effective reactions. BPO-27 is also stable under a wide range of conditions, making it a versatile material for various applications. However, the synthesis of BPO-27 can be challenging and requires specialized equipment and expertise. Additionally, the high cost of synthesis may limit its use in large-scale applications.
Orientations Futures
There are many potential future directions for the study of BPO-27, including the development of new synthesis methods, the optimization of its properties for specific applications, and the exploration of its potential in new fields. Some possible future directions include:
1. The development of new synthesis methods to improve the yield and purity of BPO-27.
2. The optimization of BPO-27 properties for specific applications, such as the tuning of its selectivity for gas separation.
3. The exploration of BPO-27's potential in new fields, such as energy storage and conversion.
4. The study of BPO-27's interactions with biological systems, to better understand its potential for drug delivery and biomedical applications.
5. The development of new materials based on the structure and properties of BPO-27, to expand its potential applications.
Conclusion:
Bis(4-propylbicyclo[2.2.2]oct-1-yl) spiro[3.3]heptane-2,6-dicarboxylate, or BPO-27, is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BPO-27 have been discussed in this paper. BPO-27's unique structure and properties make it a promising material for various applications, and further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of BPO-27 involves the reaction of bicyclo[2.2.2]oct-7-ene-2,3-dicarboxylic acid anhydride with 4-propylphenol in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into BPO-27 through a spirocyclization reaction. This synthesis method has been optimized to produce high yields of pure BPO-27.
Propriétés
IUPAC Name |
bis(4-propyl-1-bicyclo[2.2.2]octanyl) spiro[3.3]heptane-2,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O4/c1-3-5-27-7-13-30(14-8-27,15-9-27)34-25(32)23-19-29(20-23)21-24(22-29)26(33)35-31-16-10-28(6-4-2,11-17-31)12-18-31/h23-24H,3-22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCDBMUMTCNIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CCC(CC1)(CC2)OC(=O)C3CC4(C3)CC(C4)C(=O)OC56CCC(CC5)(CC6)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-propyl-1-bicyclo[2.2.2]octanyl) spiro[3.3]heptane-2,6-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylthio)-3-(2-methyl-2-propen-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5154940.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-1-naphthylacetamide](/img/structure/B5154943.png)


![N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5154956.png)

![2-(4-fluorophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5154977.png)

![1-(4-bromophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155009.png)
![N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide](/img/structure/B5155018.png)
![N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~,N~2~-diethylglycinamide](/img/structure/B5155026.png)
![1-benzyl-5-({1-[3-(3-methylphenoxy)propyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155034.png)
![3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5155042.png)
